



Enbezotinib Shines in Preclinical Xenograft Models: A Guide for Researchers

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For Immediate Release

Detailed application notes and protocols are now available for researchers, scientists, and drug development professionals on the administration of enbezotinib (TPX-0046) in mouse xenograft models. **Enbezotinib**, a potent and selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, has demonstrated significant anti-tumor activity in preclinical studies, offering a promising new therapeutic avenue for RETdriven cancers.[1][2] This document provides a comprehensive overview of the available preclinical data and detailed methodologies to aid in the design and execution of in vivo studies.

Summary of Preclinical Efficacy

Enbezotinib has shown marked anti-tumor efficacy in both cell-derived and patient-derived xenograft (PDX) models of cancers with RET alterations. Notably, tumor regression has been observed in various models at a dose of 5 mg/kg administered orally twice daily (BID).[1]

Table 1: Summary of **Enbezotinib** In Vivo Efficacy in Xenograft Models



Xenograft Model	Cancer Type	Genetic Alteration	Dosing Regimen	Observed Effect
Ba/F3	Engineered Cell Line	KIF5B-RET	5 mg/kg BID	Tumor Regression
Ba/F3	Engineered Cell Line	KIF5B-RET G810R (Solvent Front Mutation)	5 mg/kg BID	Tumor Regression
ТТ	Thyroid Cancer Cell Line	RET C634W	5 mg/kg BID	Tumor Regression
CTG-0838 PDX	Non-Small Cell Lung Cancer (NSCLC)	KIF5B-RET	5 mg/kg BID	Tumor Regression
CR1520 PDX	Colorectal Cancer (CRC)	NCOA4-RET	5 mg/kg BID	Tumor Regression

Data compiled from an abstract presented at the 2020 ASCO Annual Meeting.[1]

Pharmacodynamic studies have shown that a single 5 mg/kg oral dose of **enbezotinib** can inhibit RET phosphorylation by over 80% in a Ba/F3 KIF5B-RET xenograft model, demonstrating potent target engagement in vivo.[1]

Experimental Protocols

The following protocols are based on established methodologies for xenograft studies and specific information gathered on **enbezotinib**.

Cell Line and Animal Models

- Cell Lines: Use cell lines with known RET alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations (e.g., RET C634W, RET M918T). Cell lines expressing solvent front mutations (e.g., RET G810R) are valuable for studying mechanisms of resistance.[1]
- Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are suitable for establishing xenografts. All animal procedures should be conducted in



accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation

- Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells using standard cell culture techniques.
- Cell Suspension: Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 5 x 10⁶ to 10 x 10⁶ cells per injection). Keep the cell suspension on ice.
- Subcutaneous Implantation: Inject the cell suspension (typically 100-200 μ L) subcutaneously into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Enbezotinib Formulation and Administration

Enbezotinib is orally bioavailable.[3] The following are suggested formulations for oral gavage administration in mice.

Formulation 1: Aqueous Suspension

- Components:
 - Enbezotinib (TPX-0046)
 - DMSO
 - PEG300
 - Tween-80
 - Saline
- Protocol:
 - Prepare a stock solution of **enbezotinib** in DMSO (e.g., 20.8 mg/mL).



- $\circ~$ For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until a clear solution is formed.
- Add 450 μL of saline to bring the final volume to 1 mL. This yields a clear solution of approximately 2.08 mg/mL.

Formulation 2: Oil-based Suspension

- Components:
 - Enbezotinib (TPX-0046)
 - DMSO
 - Corn oil
- Protocol:
 - Prepare a stock solution of enbezotinib in DMSO (e.g., 20.8 mg/mL).
 - $\circ~$ For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil and mix thoroughly.

Note: The stability of this formulation for long-term studies (over half a month) should be considered.

Administration:

 Administer the prepared enbezotinib formulation to mice via oral gavage at the desired dose (e.g., 5 mg/kg BID). The volume of administration should be based on the mouse's body weight.

Efficacy and Toxicity Assessment

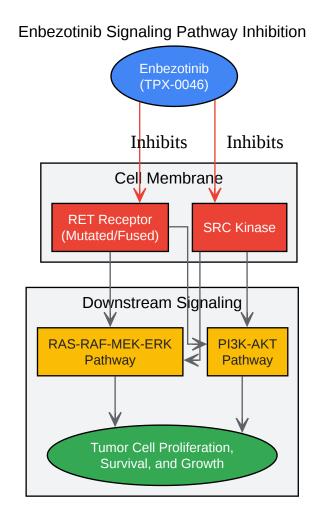
• Tumor Volume: Continue to measure tumor volume throughout the study.



- Body Weight: Monitor the body weight of the mice at least twice weekly as an indicator of toxicity.
- Endpoint: The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
- Data Analysis: Analyze the data by comparing the tumor growth in the treated groups to the vehicle control group. Calculate metrics such as Tumor Growth Inhibition (TGI).

Visualizing the Mechanism and Workflow

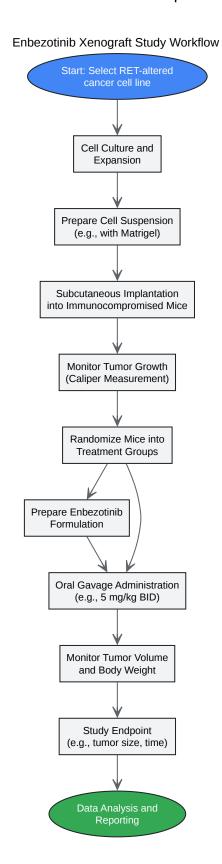
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.



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Caption: Enbezotinib's dual inhibition of RET and SRC pathways.



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Caption: Workflow for **enbezotinib** administration in mouse xenografts.

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